1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . It has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .
Applications De Recherche Scientifique
Antimicrobial Activities
Some derivatives related to the core structure have been synthesized and evaluated for their antimicrobial activities. Compounds with modifications in the triazole and pyrimidine rings demonstrated good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Research into derivatives with structural similarities to the compound has led to the discovery of molecules with potent 5-HT2 antagonist activity. This indicates potential applications in treating disorders related to serotonin imbalance, such as depression and anxiety (Watanabe et al., 1992).
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing structural resemblance have shown promising antihypertensive activity in both in vitro and in vivo models, suggesting potential for development into new antihypertensive drugs (Bayomi et al., 1999).
PET Tracer Development
The synthesis and preclinical evaluation of compounds structurally related for PET imaging of cerebral adenosine A2A receptors highlight the application in neuroimaging, particularly for conditions like Parkinson's disease. The tracer showed favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).
Anti-Bone Cancer Activity
Derivatives have been synthesized and evaluated for their in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies also indicated potential antiviral activity, demonstrating the versatility of such compounds in drug development (Lv et al., 2019).
Orientations Futures
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug design, discovery, and development . Future research could focus on exploring the potential of “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” and similar compounds for various therapeutic applications. Additionally, further studies could investigate the synthesis, chemical reactions, mechanism of action, and safety profile of this specific compound.
Mécanisme D'action
Target of Action
The compound, also known as 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one, primarily targets the Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response .
Mode of Action
The compound interacts with USP28 through a reversible binding mechanism . It directly affects the protein levels of USP28, thereby inhibiting its function . The terminal free amine group of the compound is essential for USP28 inhibition .
Biochemical Pathways
The compound’s interaction with USP28 affects the biochemical pathways associated with cell proliferation, cell cycle regulation, and epithelial-mesenchymal transition (EMT) progression . By inhibiting USP28, the compound can potentially disrupt these pathways, leading to the suppression of tumor growth .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation and the disruption of the cell cycle at the S phase . It also inhibits the EMT progression, which is a critical process in cancer metastasis .
Propriétés
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c1-4-7-17(8-5-2)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)18-9-6-10-19(15-18)32-3/h6,9-10,15-17H,4-5,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCWKDJDLWNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.